molecular formula C21H29N3O5S B4564841 N-cyclohexyl-2-[4-(2-hydroxyethyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide

N-cyclohexyl-2-[4-(2-hydroxyethyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide

Cat. No.: B4564841
M. Wt: 435.5 g/mol
InChI Key: FQNPYUFHOJYNKS-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[4-(2-hydroxyethyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-dien-6-yl]acetamide is a complex organic compound with a unique tricyclic structure

Scientific Research Applications

N-cyclohexyl-2-[4-(2-hydroxyethyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[4-(2-hydroxyethyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide involves a multi-step process. One of the key steps includes the formation of the tricyclic core through a tandem C–N, C–O bond formation reaction. This reaction is typically carried out under mild conditions using renewable levulinic acid as a starting material . The reaction involves the use of methyl chloroformate and variously substituted o-aminobenzyl alcohols in the presence of triethylamine as a base in toluene at room temperature .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly practices to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[4-(2-hydroxyethyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-[4-(2-hydroxyethyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in inflammation or other biological processes. The compound’s unique structure allows it to fit into binding sites in a way that modulates the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic structures with analogous functional groups, such as:

Uniqueness

What sets N-cyclohexyl-2-[4-(2-hydroxyethyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide apart is its specific combination of functional groups and the resulting biological activity. Its unique structure may confer advantages in terms of stability, reactivity, and specificity for certain biological targets.

Properties

IUPAC Name

N-cyclohexyl-2-[4-(2-hydroxyethyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5S/c1-21(2)10-14-15(12-29-21)30-19-17(14)18(27)23(8-9-25)20(28)24(19)11-16(26)22-13-6-4-3-5-7-13/h13,25H,3-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNPYUFHOJYNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CC(=O)NC4CCCCC4)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-[4-(2-hydroxyethyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-[4-(2-hydroxyethyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-2-[4-(2-hydroxyethyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide
Reactant of Route 4
N-cyclohexyl-2-[4-(2-hydroxyethyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide
Reactant of Route 5
N-cyclohexyl-2-[4-(2-hydroxyethyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-2-[4-(2-hydroxyethyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide

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